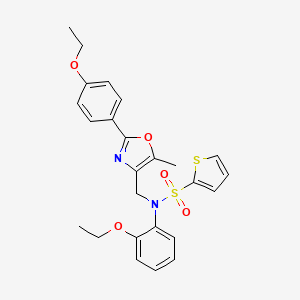
N-Methyl-D-Histidin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NT-methyl-D-histidine dihydrochloride: is a derivative of histidine, an essential amino acid This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring in the histidine structure
Wissenschaftliche Forschungsanwendungen
Chemistry: NT-methyl-D-histidine dihydrochloride is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of peptides and other bioactive compounds.
Biology: In biological research, this compound is used to study the role of histidine derivatives in enzymatic reactions and metabolic pathways. It is also employed in the investigation of protein-ligand interactions.
Medicine: NT-methyl-D-histidine dihydrochloride has potential therapeutic applications. It is studied for its effects on histamine receptors and its potential use in treating conditions such as allergies and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
Target of Action
NT-methyl-D-histidine dihydrochloride, also known as (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride, is a histamine-like compound . Its primary targets are histamine receptors . These receptors play a crucial role in various physiological functions, including gastric secretion, bronchial smooth muscle contraction, vasodilation, and neurotransmission .
Mode of Action
The compound interacts with its targets, the histamine receptors, to exert its pharmacological response . It is thought to reduce symptoms associated with conditions like Ménière’s disease through its actions on these receptors . .
Biochemical Pathways
Histamine, which NT-methyl-D-histidine dihydrochloride resembles, is biosynthesized through the decarboxylation of the amino acid L-histidine, catalyzed by histidine decarboxylase . It acts through four different G-protein-coupled receptors in different locations of the body . The affected pathways and their downstream effects are complex and involve various physiological functions .
Result of Action
The molecular and cellular effects of NT-methyl-D-histidine dihydrochloride’s action are likely to be diverse, given its interaction with histamine receptors. For instance, in conditions like Ménière’s disease, it is thought to reduce symptoms such as vertigo . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NT-methyl-D-histidine dihydrochloride typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of NT-methyl-D-histidine dihydrochloride may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: NT-methyl-D-histidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The methyl group on the nitrogen atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of NT-methyl-D-histidine.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Histidine: The parent compound from which NT-methyl-D-histidine is derived.
Methyl histidine: Another methylated derivative of histidine.
Histidine methyl ester: A related compound with a methyl ester group.
Uniqueness: NT-methyl-D-histidine dihydrochloride is unique due to the specific position of the methyl group on the nitrogen atom of the imidazole ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODJFJZGWWJHNW-QYCVXMPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137082-08-5 |
Source


|
| Record name | (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2383372.png)
![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2383373.png)




![N-(2,4-dimethoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2383382.png)

![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

